molecular formula C16H18N2O2S B267411 N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide

Cat. No. B267411
M. Wt: 302.4 g/mol
InChI Key: HTIKSXAJMVSYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide, commonly known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in nociception, thermosensation, and inflammation. BCTC has been widely used as a tool compound to study the function of TRPV1 channels in various physiological and pathological conditions.

Mechanism of Action

BCTC acts as a competitive antagonist of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels by binding to the channel pore and blocking the influx of cations such as calcium and sodium. N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels are activated by various stimuli such as heat, capsaicin, and protons, and their activation leads to the depolarization of sensory neurons and the generation of action potentials. BCTC inhibits N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channel activation by these stimuli and thereby reduces the excitability of sensory neurons.
Biochemical and Physiological Effects
BCTC has been shown to have several biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that BCTC inhibits capsaicin-induced calcium influx in N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide-expressing cells and reduces the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) from macrophages and microglia. In vivo studies have shown that BCTC reduces thermal hyperalgesia and mechanical allodynia in animal models of inflammatory and neuropathic pain.

Advantages and Limitations for Lab Experiments

BCTC has several advantages as a tool compound for studying N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels. It is a potent and selective antagonist of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels and does not affect other ion channels or receptors. BCTC has been extensively characterized in vitro and in vivo, and its pharmacokinetic and pharmacodynamic properties are well understood. However, BCTC also has some limitations. It is a synthetic compound and may have off-target effects or toxicity at high concentrations. BCTC is also not suitable for studying the role of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels in physiological conditions where endogenous ligands such as heat or protons are involved.

Future Directions

The use of BCTC as a tool compound for studying N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels has led to several important discoveries in the field of pain research. However, there are still many unanswered questions about the function of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels in health and disease. Future research directions could include the development of novel compounds that target N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels with greater specificity and efficacy, the investigation of the role of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels in other physiological processes such as metabolism and immunity, and the exploration of the therapeutic potential of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channel modulators in various diseases.

Synthesis Methods

BCTC can be synthesized by a multistep process starting from 3-nitrobenzoic acid. The first step involves the conversion of 3-nitrobenzoic acid to 3-aminobenzoic acid, which is then protected with a sec-butyl carbamate group. The protected amine is then coupled with 2-thiophenecarboxylic acid using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) to obtain BCTC.

Scientific Research Applications

BCTC has been extensively used in scientific research to study the function of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels in various physiological and pathological conditions. N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels are involved in pain sensation, thermoregulation, and inflammation, and their dysregulation has been implicated in various diseases such as chronic pain, neuropathic pain, and inflammatory disorders. BCTC has been used to investigate the role of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels in these diseases and to develop novel therapeutics targeting N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels.

properties

Product Name

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

N-[3-(butan-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H18N2O2S/c1-3-11(2)17-15(19)12-6-4-7-13(10-12)18-16(20)14-8-5-9-21-14/h4-11H,3H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

HTIKSXAJMVSYPM-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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